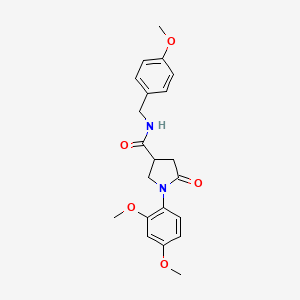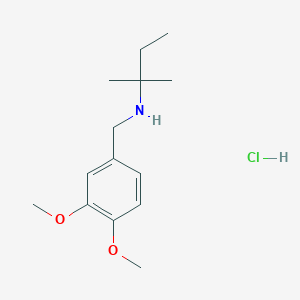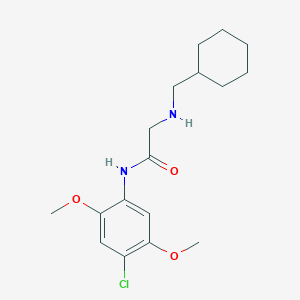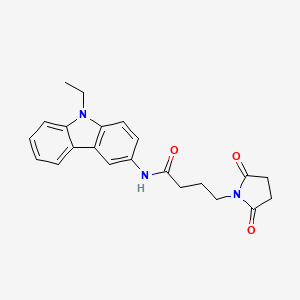![molecular formula C20H22ClN3O3S B4643633 1-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B4643633.png)
1-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone
説明
1-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as "PZQ" and is used as a reference compound for the development of new drugs.
作用機序
The exact mechanism of action of PZQ is not fully understood, but it is believed to involve the disruption of the membrane of the parasitic worm. PZQ has been shown to increase the permeability of the worm's membrane, leading to the loss of intracellular contents and ultimately death of the parasite.
Biochemical and Physiological Effects:
PZQ has been shown to have minimal toxicity in humans and animals. In laboratory experiments, PZQ has been shown to have a wide range of biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of apoptosis, and the modulation of immune responses.
実験室実験の利点と制限
One of the main advantages of using PZQ in laboratory experiments is its well-established synthesis method and activity against parasitic worms. However, PZQ has limitations, including its low solubility in water and its potential for non-specific binding to proteins.
将来の方向性
For the use of PZQ include the development of new synthesis methods to improve the yield and purity of the compound, the identification of new targets for PZQ activity, and the development of new formulations to improve the solubility and bioavailability of the compound.
Conclusion:
In conclusion, 1-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone, or PZQ, is a chemical compound that has gained significant attention in the field of scientific research. It has been extensively studied for its activity against parasitic worms and its potential use in the treatment of cancer and neurological disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for the use of PZQ have been discussed in this paper. PZQ is a promising compound that has the potential to lead to the development of new drugs for the treatment of a wide range of diseases.
科学的研究の応用
PZQ has been used as a reference compound for the development of new drugs that target parasitic infections. It has been extensively studied for its activity against Schistosoma mansoni, a parasitic worm that causes schistosomiasis. PZQ has also been shown to have activity against other parasitic worms, including Fasciola hepatica and Hymenolepis diminuta. In addition, PZQ has been studied for its potential use in the treatment of cancer and neurological disorders.
特性
IUPAC Name |
1-[4-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S/c21-16-3-1-4-18(15-16)22-11-13-23(14-12-22)28(26,27)19-8-6-17(7-9-19)24-10-2-5-20(24)25/h1,3-4,6-9,15H,2,5,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGIGRVJIORNMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({[(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)amino]carbonyl}amino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4643561.png)
![5-[(2-methoxyethyl)amino]-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B4643571.png)
![1-acetyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]piperidine](/img/structure/B4643576.png)
![N-[2-(dimethylamino)ethyl]-4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4643588.png)
![3-{[4-(aminocarbonyl)-1-piperidinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4643597.png)
![isopropyl 5-isopropyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4643599.png)
![N-ethyl-2-[2-(4-ethylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4643602.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl]-5-chloro-1,3-dimethyl-1H-indole](/img/structure/B4643616.png)
![N-(4-acetylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4643620.png)
![N~1~-(2,6-difluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4643626.png)



